Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate
Overview
Description
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is an organic compound with the molecular formula C10H8N2O2S It features a pyridine ring substituted with a thiazole moiety and a methyl ester group
Mechanism of Action
Target of Action
Thiazole derivatives, which include methyl 5-(thiazol-2-yl)pyridine-2-carboxylate, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to a range of biological effects .
Biochemical Pathways
Molecules containing a thiazole ring, such as this compound, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties . These interactions often involve the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, the compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . This compound may also impact the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as sustained inhibition of inflammatory pathways or prolonged antioxidant activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activity. At higher doses, it may cause toxic or adverse effects, such as cytotoxicity or organ damage . Studies have shown that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and duration of action. Additionally, this compound may affect metabolic flux or metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may accumulate in the nucleus, where it can modulate gene expression by interacting with nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate typically involves the condensation of 2-aminothiazole with pyridine-2-carboxylic acid derivatives. One common method includes the reaction of 2-aminothiazole with methyl 2-chloropyridine-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-methylthiazole share structural similarities and exhibit comparable biological activities.
Pyridine Derivatives: Compounds such as nicotinic acid and isonicotinic acid have similar pyridine rings and are used in various chemical and biological applications.
Uniqueness
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is unique due to the combination of the thiazole and pyridine moieties, which confer distinct electronic and steric properties. This makes it a versatile intermediate in the synthesis of complex molecules with potential therapeutic benefits .
Properties
IUPAC Name |
methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCFYORGOSQJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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